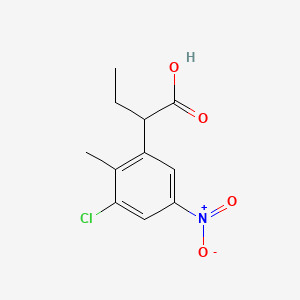

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid

Description

Properties

Molecular Formula |

C11H12ClNO4 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

2-(3-chloro-2-methyl-5-nitrophenyl)butanoic acid |

InChI |

InChI=1S/C11H12ClNO4/c1-3-8(11(14)15)9-4-7(13(16)17)5-10(12)6(9)2/h4-5,8H,3H2,1-2H3,(H,14,15) |

InChI Key |

BDTDPTXCPCAYTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sequential Nitration-Chlorination

A common route involves nitrating 3-methylphenylacetic acid followed by chlorination. The nitration step typically employs a mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-substitution. Subsequent chlorination using chlorine gas (Cl₂) in acetic acid at 20–35°C introduces the chloro group ortho to the methyl group, achieving yields up to 92%.

Key conditions :

- Nitration : 65% HNO₃, 98% H₂SO₄, 0–5°C, 4 hours.

- Chlorination : Cl₂ gas bubbled into acetic acid, 25°C, 3 hours.

This method, however, risks di-nitration if temperature control falters.

Electrochemical Chlorination

The CN103556174A patent demonstrates an electrochemical chlorination method to replace corrosive reagents like sulfuryl chloride (SO₂Cl₂). By electrolyzing a solution of 3-methyl-5-nitrophenylacetic acid in a NaCl electrolyte, chlorine is generated in situ, reducing equipment corrosion and enhancing safety.

Advantages :

- Eliminates SO₂Cl₂, reducing HCl byproduct formation.

- Achieves 85–90% chlorination efficiency at 25°C.

Esterification Techniques

Direct Esterification of the Acid

The carboxylic acid intermediate is esterified using ethanol in the presence of H₂SO₄ as a catalyst. This step is typically performed after nitration and chlorination to prevent ester hydrolysis during harsh reaction conditions.

Procedure :

- Combine 3-chloro-2-methyl-5-nitrophenylacetic acid (1 eq) with ethanol (5 eq).

- Add concentrated H₂SO₄ (0.1 eq) and reflux at 80°C for 6 hours.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 78–85% after recrystallization from acetone/ethyl acetate (9:1).

One-Pot Synthesis

WO2023200913A1 discloses a streamlined approach where nitration, chlorination, and esterification occur sequentially without isolating intermediates. The method uses acetic acid as a solvent and Cl₂ gas, with the ethyl ester group introduced via ethanol quench.

Conditions :

- Nitration : 70% HNO₃, 0°C, 2 hours.

- Chlorination : Cl₂ gas, 25°C, 4 hours.

- Esterification : Ethanol added directly post-chlorination.

Yield : 88–92% after solvent recycling.

Solvent Recycling and Green Chemistry

Mother Liquor Reuse

The WO2023200913A1 patent highlights recycling acetic acid solvent across multiple batches, reducing waste and cost. After filtration, 80–95% of the mother liquor is reused, maintaining yields above 90% in subsequent runs.

Process :

- Concentrate filtrate to 20% volume under reduced pressure.

- Cool to 0–5°C to precipitate residual product.

- Reuse recovered acetic acid in the next batch.

Environmental Impact Comparison

| Method | Chlorination Agent | Solvent Recycling (%) | Yield (%) |

|---|---|---|---|

| Traditional Cl₂ | Cl₂ gas | 0 | 78–85 |

| Electrochemical | In situ Cl₂ | 70 | 85–90 |

| Recycled Acetic Acid | Cl₂ gas | 90 | 90–92 |

Comparative Analysis of Synthesis Routes

Cost Efficiency

Electrochemical methods reduce HCl waste but require specialized equipment. Traditional Cl₂ gas methods offer higher initial yields but generate more byproducts.

Scalability

One-pot synthesis (WO2023200913A1) is preferable for industrial scale due to minimized isolation steps and solvent reuse.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding hydroxy derivative.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

Amino derivative: Formed by the reduction of the nitro group.

Hydroxy derivative: Formed by the substitution of the chloro group.

Carboxylic acid: Formed by the hydrolysis of the ester group.

Scientific Research Applications

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid with two structurally related compounds from the literature:

Key Observations:

Substituent Diversity : The target compound’s methyl and nitro groups contrast with the ethoxy and trifluoromethyl groups in analogs, influencing electronic and steric properties.

Functional Groups : While all three compounds contain ethyl esters, the presence of carbamate (in ’s compound) or thiazole (in ’s compound) introduces distinct reactivity and biological activity profiles.

Applications : The nitro and chloro substituents in the target compound favor roles as intermediates in electrophilic substitution reactions. In contrast, carbamate and thiazole derivatives are more likely to exhibit bioactivity .

Physicochemical and Reactivity Considerations

- Electron-Withdrawing Effects : The nitro group in the target compound enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with the trifluoromethyl groups in ’s compound, which impart hydrophobicity and metabolic stability .

- Steric Hindrance : The 2-methyl group in the target compound may hinder reactions at the ortho position, whereas the acetamido linker in ’s compound allows for modular functionalization .

- Ester Hydrolysis : Ethyl esters in all compounds are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids for further derivatization.

Biological Activity

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their aromatic nitro groups, which are often associated with various biological activities. The synthesis typically involves the introduction of a nitro group onto an aromatic ring followed by acetic acid derivatives. The general synthetic route can be outlined as follows:

- Starting Materials : Aromatic compounds with suitable substituents.

- Nitration : Introduction of the nitro group using nitrating agents.

- Acylation : Reaction with acetic acid derivatives to form the final product.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activities. Studies have shown that nitro-substituted compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Bacillus subtilis | Effective against |

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it exhibits dose-dependent cytotoxicity, particularly against leukemia and solid tumor cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| WEHI-3 (murine leukemia) | 15.0 | Significant cytotoxicity |

| MCF7 (breast cancer) | 29.3 | Moderate cytotoxicity |

| HCT116 (colon cancer) | 18.8 | Significant cytotoxicity |

These findings suggest that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Interaction : Nitro groups can form reactive intermediates that bind to DNA, leading to strand breaks.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) : It is hypothesized that the compound induces oxidative stress, contributing to its cytotoxic effects.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated a strong correlation between the presence of the nitro group and increased antimicrobial activity, suggesting that structural modifications could enhance efficacy .

Study on Cytotoxicity

A recent investigation focused on the cytotoxic effects of this compound on leukemia cell lines. The study found that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.